![molecular formula C9H14O3 B14221750 1,4-Dioxaspiro[4.4]nonane-7-carboxaldehyde, 7-methyl-, (7S)- CAS No. 824940-62-7](/img/structure/B14221750.png)
1,4-Dioxaspiro[4.4]nonane-7-carboxaldehyde, 7-methyl-, (7S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dioxaspiro[4.4]nonane-7-carboxaldehyde, 7-methyl-, (7S)- is a chemical compound with the molecular formula C9H14O3 and a molecular weight of 170.208 . This compound is characterized by its spirocyclic structure, which includes a dioxaspiro ring system fused with a carboxaldehyde group. The (7S) designation indicates the stereochemistry of the compound.
Preparation Methods
The synthesis of 1,4-Dioxaspiro[4.4]nonane-7-carboxaldehyde, 7-methyl-, (7S)- can be achieved through various synthetic routes. One common method involves the cyclization of alkenyl dihydroxy ketones . The reaction conditions typically include the use of acid catalysts to facilitate the cyclization process. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1,4-Dioxaspiro[4.4]nonane-7-carboxaldehyde, 7-methyl-, (7S)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxaldehyde group can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
The scientific research applications of 1,4-Dioxaspiro[4.4]nonane-7-carboxaldehyde, 7-methyl-, (7S)- are diverse and span across various fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it may be investigated for its potential biological activities and therapeutic applications. In industry, it can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4-Dioxaspiro[4.4]nonane-7-carboxaldehyde, 7-methyl-, (7S)- involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the context of its use. For example, in a biological setting, it may interact with enzymes or receptors to exert its effects. The spirocyclic structure of the compound may play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
1,4-Dioxaspiro[4.4]nonane-7-carboxaldehyde, 7-methyl-, (7S)- can be compared with other similar compounds such as 1,4-Dioxaspiro[4.4]nonane and 1,6-Dioxaspiro[4.4]nonane These compounds share the spirocyclic dioxaspiro ring system but differ in their functional groups and stereochemistry The unique combination of the carboxaldehyde group and the (7S) stereochemistry in 1,4-Dioxaspiro[4
Properties
CAS No. |
824940-62-7 |
|---|---|
Molecular Formula |
C9H14O3 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
(8S)-8-methyl-1,4-dioxaspiro[4.4]nonane-8-carbaldehyde |
InChI |
InChI=1S/C9H14O3/c1-8(7-10)2-3-9(6-8)11-4-5-12-9/h7H,2-6H2,1H3/t8-/m0/s1 |
InChI Key |
LIPFNECAAVDNKC-QMMMGPOBSA-N |
Isomeric SMILES |
C[C@@]1(CCC2(C1)OCCO2)C=O |
Canonical SMILES |
CC1(CCC2(C1)OCCO2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4S)-4-Benzyl-2-oxo-1,3-oxazolidin-3-yl]-2-diazonioethen-1-olate](/img/structure/B14221676.png)
![4-dimethylamino-N-[6-(2-mercaptoacetylamino)hexyl]benzamide](/img/structure/B14221679.png)
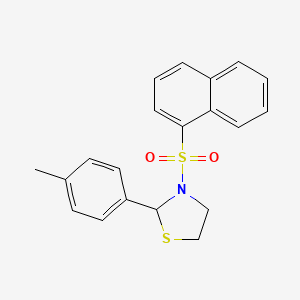
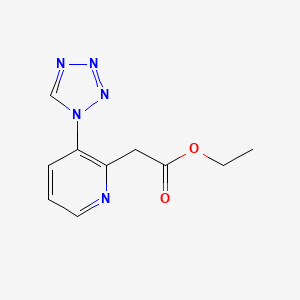
![4-[8-(Methylamino)imidazo[1,2-a]pyrazin-6-yl]phenol](/img/structure/B14221703.png)
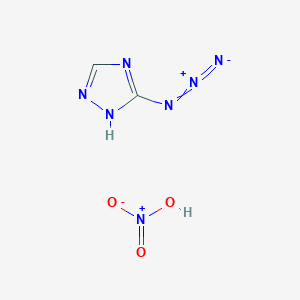
![5H-Cyclobuta[e][1,3]oxazolo[3,2-a]pyrimidine](/img/structure/B14221716.png)

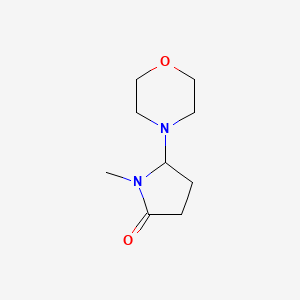
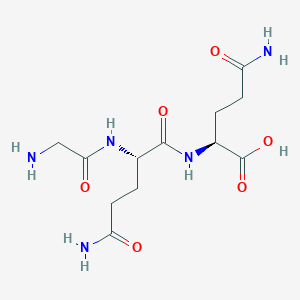

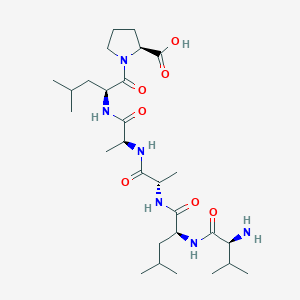
![2-Amino-5-[(2-hydroxypropoxy)methyl]phenol](/img/structure/B14221744.png)
![4-[(4-Chloroanilino)methylidene]pyridin-3(4H)-one](/img/structure/B14221748.png)
